molecular formula C12H22O2 B13249198 {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13249198
M. Wt: 198.30 g/mol
InChI Key: AFSHPLRUBSFOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a spirocyclic compound of significant interest in olfactory and flavor research due to its structurally nuanced framework. This compound is primarily investigated for its potential as a key intermediate and active ingredient in the development of advanced perfumery and flavoring agents. Its spiro[4.5]decane backbone, substituted with methyl and hydroxymethyl groups, is associated with woody, earthy, and balsamic olfactory characteristics, making it a valuable candidate for creating or enhancing complex scent profiles . Researchers utilize this compound to study structure-odor relationships, particularly how the unique steric and electronic properties of the spirocyclic system influence volatility, tenacity, and odor perception. In flavor science, it finds application in simulating and improving woody, slightly earthy notes reminiscent of certain nuts like walnuts and hazelnuts, or contributing to the flavor nuances of citrus fruits and berries . Its mechanism of action is believed to involve interaction with specific olfactory and taste receptors, where the molecule's three-dimensional shape and functional groups play a critical role in binding affinity and sensory response modulation. The compound's relatively low volatility contributes to its utility as a fixative, enhancing the longevity and trail performance of fragrance compositions, a key area of study in modern perfumery . This product is provided For Research Use Only and is strictly intended for laboratory investigations in chemical sensing, sensory biology, and product formulation development. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(6,10-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-4-3-5-10(2)12(9)7-6-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

InChI Key

AFSHPLRUBSFOQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12CCC(O2)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

Oxygen-Containing Spiro Compounds

(1,4-Dioxaspiro[4.5]decan-2-yl)methanol Molecular formula: C₉H₁₆O₃ . Key feature: Contains a 1,4-dioxaspiro system (two oxygen atoms) instead of a single oxygen. Applications: Intermediate in antiviral drug synthesis (e.g., Valganciclovir) . Chiral resolution: Demonstrated enantiomeric separation via chiral chromatography, critical for biological activity studies .

{1,8-Dioxaspiro[4.5]decan-2-yl}methanol Molecular formula: C₉H₁₆O₃ . Key feature: Oxygen atoms at positions 1 and 8, altering ring strain and hydrogen-bonding capacity. Derivatives: Functionalized as methanamine hydrochlorides for bioactive molecule synthesis .

Nitrogen-Containing Spiro Compounds

(8-Oxa-2-azaspiro[4.5]decan-2-yl)methanone Derivatives Example: (8-Oxa-2-azaspiro[4.5]decan-2-yl)(2-aminopyrimidinyl)methanone. Key feature: Incorporates nitrogen, enabling hydrogen bonding and metal coordination. Applications: Explored in kinase inhibitor design due to spirocyclic rigidity .

Sulfur-Containing Spiro Compounds

(1,4-Dithiaspiro[4.5]decan-2-yl)methanol Key feature: Replaces oxygen with sulfur, enhancing lipophilicity and redox activity. Challenges: Difficult chiral resolution; often tested as racemates in drug discovery .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Key Substituents
{6,10-Dimethyl-1-oxaspiro[...]methanol ~198.30 ~2.5 Low in water 6,10-dimethyl, methanol
(1,4-Dioxaspiro[...]methanol 172.22 ~1.8 Moderate Dioxaspiro, methanol
{1,8-Dioxaspiro[...]methanol 172.22 ~1.7 Moderate 1,8-dioxaspiro, methanol
(1,4-Dithiaspiro[...]methanol 194.34 ~3.2 Low Dithiaspiro, methanol
  • Hydrophobicity : Methyl groups (e.g., 6,10-dimethyl) increase LogP, reducing aqueous solubility .
  • Hydrogen bonding: Methanol and dioxaspiro groups enhance polarity compared to sulfur analogs .

Biological Activity

{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol, with the CAS number 2060052-14-2, is a compound belonging to the class of spiro compounds. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H22O2, with a molecular weight of 198.30 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.

Cytotoxicity

Cytotoxicity studies are essential for determining the safety and efficacy of new compounds. Preliminary investigations into related spiro compounds suggest potential cytotoxic effects against various cancer cell lines. For instance, extracts containing similar structures have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation at micromolar concentrations .

Antimicrobial Activity

The antimicrobial properties of spiro compounds are well-documented. They have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For example, compounds from the same class have been evaluated for their effectiveness against Mycobacterium tuberculosis and other resistant strains . Although specific data on this compound is scarce, its structural similarity to known antimicrobials suggests it may possess similar activities.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antioxidant Properties : A study on tetrahydrofuran derivatives showed that these compounds could effectively reduce oxidative stress markers in vitro .
  • Cytotoxicity Against Cancer Cells : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 25 μg/mL . This suggests that this compound may warrant similar investigation.
  • Antimicrobial Efficacy : Research on other spiro compounds revealed notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the potential for this compound to be explored for antimicrobial applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μg/mL)Reference
2,6,10-Tetramethyl-1-oxaspiro[4.5]decan-6-olAntioxidant42.71
7,7-Dimethyl-1-oxaspiro[4.5]decanCytotoxicity25
2-Methylspiro[4.5]decane derivativesAntimicrobialVaries

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